![molecular formula C15H10FNO B1391107 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde CAS No. 1214348-51-2](/img/structure/B1391107.png)
4-(4-fluorophenyl)-1H-indole-3-carbaldehyde
Overview
Description
Scientific Research Applications
Structural Analysis
- Crystal Structure and Indole Ring System: The structural properties of compounds related to 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde have been examined. For instance, the indole ring system of similar compounds has been shown to be nearly planar, highlighting important aspects of molecular geometry (Sonar, Parkin, & Crooks, 2006).
Synthesis and Characterization
- Synthesis of Pyrazole Compounds: Research into the synthesis of pyrazole compounds, including those with a 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde structure, has been conducted. These studies provide insights into synthetic methods and the chemical characteristics of such compounds (Loh et al., 2013).
- Novel Photoactive Compounds: The synthesis of novel photoactive compounds related to 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde demonstrates the potential for applications in fluorescence and semiconductor materials (Sravanthi & Manju, 2015).
Chemical Properties and Applications
- Infrared Spectrum and Molecular Docking: Studies on compounds structurally similar to 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde have investigated their infrared spectrum, structural properties, and potential for pharmacological activity. This includes analysis using molecular docking studies, which can predict the interaction of these compounds with biological targets (Mary et al., 2015).
- Gold-Catalyzed Cycloisomerizations: Research into gold-catalyzed cycloisomerizations of compounds structurally similar to 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde reveals their potential in chemical synthesis and pharmaceutical applications (Kothandaraman et al., 2011).
properties
IUPAC Name |
4-(4-fluorophenyl)-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-12-6-4-10(5-7-12)13-2-1-3-14-15(13)11(9-18)8-17-14/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEACSZNVQMBEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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